(R)-5-(Piperazin-2-yl)isobenzofuran-1(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-5-(Piperazin-2-yl)isobenzofuran-1(3H)-one is a chiral compound that features a piperazine ring attached to an isobenzofuran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-5-(Piperazin-2-yl)isobenzofuran-1(3H)-one typically involves the following steps:
Formation of the isobenzofuran core: This can be achieved through cyclization reactions involving ortho-substituted benzoic acid derivatives.
Introduction of the piperazine ring: The piperazine moiety can be introduced via nucleophilic substitution reactions using appropriate piperazine derivatives.
Industrial Production Methods
Industrial production methods may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming hydroxylated derivatives.
Reduction: Reduction reactions could lead to the formation of reduced forms of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the piperazine or isobenzofuran rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenated compounds, alkylating agents.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups.
Scientific Research Applications
Chemistry
In chemistry, ®-5-(Piperazin-2-yl)isobenzofuran-1(3H)-one can be used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound might be studied for its interactions with biological macromolecules, such as proteins or nucleic acids.
Medicine
In medicinal chemistry, ®-5-(Piperazin-2-yl)isobenzofuran-1(3H)-one could be investigated for its potential therapeutic effects, such as its activity as a drug candidate.
Industry
In industry, this compound might be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of ®-5-(Piperazin-2-yl)isobenzofuran-1(3H)-one would depend on its specific interactions with molecular targets. This could involve binding to receptors, enzymes, or other proteins, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
(S)-5-(Piperazin-2-yl)isobenzofuran-1(3H)-one: The enantiomer of the compound, which may have different biological activities.
5-(Piperazin-2-yl)benzofuran-1(3H)-one: A similar compound lacking the chiral center.
5-(Piperazin-2-yl)isobenzofuran-1(3H)-one derivatives: Compounds with various substitutions on the piperazine or isobenzofuran rings.
Uniqueness
®-5-(Piperazin-2-yl)isobenzofuran-1(3H)-one is unique due to its specific chiral configuration, which can influence its interactions with biological targets and its overall pharmacological profile.
Properties
Molecular Formula |
C12H14N2O2 |
---|---|
Molecular Weight |
218.25 g/mol |
IUPAC Name |
5-[(2R)-piperazin-2-yl]-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C12H14N2O2/c15-12-10-2-1-8(5-9(10)7-16-12)11-6-13-3-4-14-11/h1-2,5,11,13-14H,3-4,6-7H2/t11-/m0/s1 |
InChI Key |
AQUCFNWAKHUVQN-NSHDSACASA-N |
Isomeric SMILES |
C1CN[C@@H](CN1)C2=CC3=C(C=C2)C(=O)OC3 |
Canonical SMILES |
C1CNC(CN1)C2=CC3=C(C=C2)C(=O)OC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.